4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane core
Preparation Methods
The synthesis of 4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide can be achieved through several synthetic routes. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide can be compared with other similar compounds, such as:
- 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
- 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one oxime
These compounds share a similar bicyclic core but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity The uniqueness of 4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[22
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-propan-2-ylbicyclo[2.2.1]heptane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(2)15-11(17)14-7-6-13(5,10(16)8-14)12(14,3)4/h9H,6-8H2,1-5H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURSMUSFOOJCSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CCC(C1(C)C)(C(=O)C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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